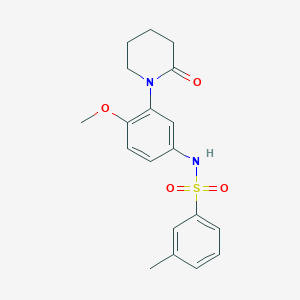
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide, also known as a derivative of Apixaban, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a direct inhibitor of activated factor X (FXa) in the coagulation cascade. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxy Group : Enhances lipophilicity and biological activity.
- Piperidinone Moiety : Imparts structural stability and influences receptor interactions.
- Benzamide Core : Serves as a pharmacophore for enzyme inhibition.
This compound functions primarily as an FXa inhibitor. By binding to FXa, it disrupts the coagulation cascade, which is crucial for thrombus formation. This mechanism is particularly relevant in the treatment of thromboembolic disorders.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit notable anticancer effects. In vitro tests have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 0.89 |
| HL-60 (Leukemia) | 9.63 |
| AGS (Gastric Cancer) | 5.00 |
These compounds have been shown to induce apoptosis through both extrinsic and intrinsic pathways, activating caspases that lead to programmed cell death. For instance, at concentrations above 5 µg/mL, late apoptotic and dead cells increased significantly, indicating effective anticancer activity.
Enzyme Inhibition
The compound's structural similarity to other biologically active molecules allows it to act as an enzyme inhibitor. It has been noted for its potential in inhibiting cysteine cathepsins, which are implicated in tumor growth and metastasis:
| Enzyme Target | Inhibition Type |
|---|---|
| Cathepsin L | Competitive Inhibition |
| Cathepsin K | Non-competitive Inhibition |
Case Studies
- Study on Anticancer Activity : A study published in MDPI demonstrated that sulfonamide-based compounds significantly reduced cell viability in various cancer lines, with the most potent derivative showing an IC50 value of 0.60 µM against HCT-116 cells .
- Apoptosis Induction : Research highlighted that treatment with the compound led to increased levels of activated caspases (caspase-8 and -9), suggesting a strong induction of apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-6-5-7-16(12-14)26(23,24)20-15-9-10-18(25-2)17(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBFLPUIDKYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














